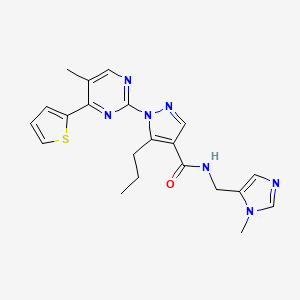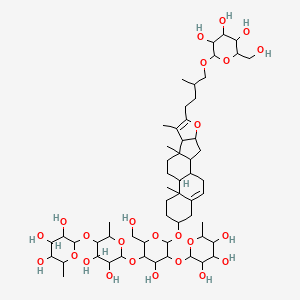
5-Bromo-1,4-dimethyl-1H-1,2,3-triazole
Vue d'ensemble
Description
5-Bromo-1,4-dimethyl-1H-1,2,3-triazole is a chemical compound with the CAS Number: 1040275-55-5 . It has a molecular weight of 176.02 . The compound is solid in physical form and is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of triazole compounds, including this compound, has been a subject of interest in modern synthetic organic transformations . For instance, 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium at low temperatures to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .Molecular Structure Analysis
Triazole compounds, including this compound, are five-membered heterocycles containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds have been known to react with a variety of substances. For example, 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium at low temperatures to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .Physical And Chemical Properties Analysis
This compound is a solid compound that is stored in an inert atmosphere at temperatures between 2-8°C . Its molecular weight is 176.02 .Applications De Recherche Scientifique
Generation and Cycloaddition Reactions
5-Bromo-1,4-dimethyl-1H-1,2,3-triazole has been used in the generation and cycloaddition reactions of triazole analogues of o-quinodimethane. These reactions have led to the creation of various Diels-Alder cycloadducts, which are significant in synthetic chemistry (Mertzanos et al., 1992).
Inhibition Properties and Molecular Docking Studies
This compound has been synthesized under green chemistry conditions, avoiding the use of solvents and catalysts. It exhibits significant inhibition activities on xanthine oxidase (XO) enzyme, which is crucial in medicinal chemistry (Yagiz et al., 2021).
Electron-Attracting Power in Five-Membered Rings
Studies on the kinetics of reactions with various bromo-triazoles, including this compound, have provided insights into the electron-releasing and electron-attracting power of nitrogen atoms in five-membered rings, which is valuable in the field of physical organic chemistry (Barlin, 1967).
Synthesis and Antitubercular Activity
This compound has been used in the synthesis of triazole-linked coumarins, exhibiting promising antitubercular activity. Such research is vital in the development of new treatments for tuberculosis (Anand et al., 2016).
Anticancer Activity
Research involving the synthesis and biological evaluation of triazole-oxazinones, including derivatives of this compound, has led to the discovery of compounds with significant anticancer activity (Nagavelli et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The synthesis of triazole compounds, including 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, continues to be a subject of interest in modern synthetic organic transformations . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .
Propriétés
IUPAC Name |
5-bromo-1,4-dimethyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-3-4(5)8(2)7-6-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVNHCHZNVNYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738611 | |
| Record name | 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040275-55-5 | |
| Record name | 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B3026571.png)











